molecular formula C14H16N2O3 B4658125 2-(4-isopropylphenoxy)-N-3-isoxazolylacetamide

2-(4-isopropylphenoxy)-N-3-isoxazolylacetamide

Cat. No. B4658125
M. Wt: 260.29 g/mol
InChI Key: QJJNRXZNHBJGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-3-isoxazolylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as IPA-3 and is a potent inhibitor of the Rho GTPase family member, RhoA. RhoA plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. In

Mechanism of Action

IPA-3 functions as a potent inhibitor of RhoA activity by binding to the RhoA binding site on the RhoA effector protein, ROCK1. This binding prevents the activation of RhoA by ROCK1, leading to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell migration, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. In cancer cells, IPA-3 inhibits cell migration and invasion by inhibiting RhoA activity. In neuronal cells, IPA-3 protects neurons from oxidative stress-induced cell death and improves cognitive function. Additionally, IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of IPA-3 is its potent inhibition of RhoA activity, making it a useful tool for studying the role of RhoA in various cellular processes. Additionally, IPA-3 has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
However, IPA-3 also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, making it challenging to use in some experimental settings. Additionally, IPA-3 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for IPA-3 research. One potential research area is to further investigate the potential therapeutic applications of IPA-3 in cancer and neurodegenerative diseases. Additionally, further studies are needed to explore the off-target effects of IPA-3 and to develop more specific inhibitors of RhoA activity. Finally, the development of more efficient synthesis methods for IPA-3 may facilitate its use in various experimental settings.

Scientific Research Applications

IPA-3 has been extensively studied for its potential applications in various research fields. One of the significant research areas is cancer research. RhoA plays a crucial role in cancer cell invasion and metastasis. IPA-3 has been shown to inhibit cancer cell migration and invasion by inhibiting RhoA activity. Additionally, IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another research area where IPA-3 has been studied is in neurodegenerative diseases. RhoA is involved in various cellular processes in the brain, including synaptic plasticity and neuronal survival. IPA-3 has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)11-3-5-12(6-4-11)18-9-14(17)15-13-7-8-19-16-13/h3-8,10H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJNRXZNHBJGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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